molecular formula C20H25N3O2 B2438727 2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 958696-17-8

2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2438727
CAS RN: 958696-17-8
M. Wt: 339.439
InChI Key: PENTUWVFQSLVKR-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The compound has a piperidine ring, a phenyl group, and a pyridazinone group. The piperidine ring is a six-membered ring with one nitrogen atom, the phenyl group is a six-membered carbon ring with alternating double and single bonds, and the pyridazinone group is a six-membered ring with two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyridazinone ring can undergo reactions typical of carbonyls, such as nucleophilic addition. The piperidine ring can act as a base or a nucleophile due to the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could impact its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Anticonvulsant Activity

Piperidine derivatives have been investigated for their anticonvulsant properties. In animal models, compounds containing the piperidine cycle have shown potential in preventing or reducing seizures. Further studies are needed to explore the specific mechanisms and efficacy of this compound in managing convulsive disorders .

Muscle Relaxant Properties

The piperidine ring system has been associated with muscle relaxant effects. Researchers have explored its potential in alleviating muscle spasms and promoting relaxation. Investigating the impact of 2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one on muscle contractility and tension could provide valuable insights .

Neuroprotective Studies

The compound’s structure suggests possible neuroprotective properties. Researchers have used similar piperidine-containing molecules to study their effects on neuronal health, oxidative stress, and neuroinflammation. Investigating the neuroprotective potential of this compound may yield promising results .

Future Directions

Piperidine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities. Future research could involve the synthesis and testing of new piperidine derivatives, investigation of their mechanisms of action, and optimization of their properties for therapeutic use .

properties

IUPAC Name

2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)20(25)22-12-10-16(11-13-22)14-23-19(24)9-8-18(21-23)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENTUWVFQSLVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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